
3,5-Dimethoxybenzoyl azide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dimethoxybenzoyl azide is an organic compound characterized by the presence of two methoxy groups attached to a benzoyl azide structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethoxybenzoyl azide typically involves the reaction of 3,5-dimethoxybenzoic acid with thionyl chloride to form 3,5-dimethoxybenzoyl chloride. This intermediate is then treated with sodium azide to yield this compound . The reaction conditions generally require an inert atmosphere and controlled temperatures to ensure the stability of the azide group.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes the use of continuous-flow reactors and optimized reaction conditions to enhance yield and safety .
Análisis De Reacciones Químicas
Types of Reactions: 3,5-Dimethoxybenzoyl azide undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, often replacing halides or other leaving groups.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Cycloaddition Reactions: The azide group can react with alkynes in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide in polar aprotic solvents like acetonitrile or dimethyl sulfoxide.
Reduction: Lithium aluminum hydride or palladium on carbon with hydrogen gas.
Cycloaddition: Copper(I) salts as catalysts in the presence of alkynes.
Major Products:
Substitution: Formation of alkyl azides.
Reduction: Formation of primary amines.
Cycloaddition: Formation of triazoles.
Aplicaciones Científicas De Investigación
3,5-Dimethoxybenzoyl azide has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3,5-Dimethoxybenzoyl azide primarily involves its reactivity as an azide compound. The azide group can undergo nucleophilic substitution, reduction, and cycloaddition reactions, leading to the formation of various products. These reactions often involve the formation of intermediates such as nitrenes, which can further react to form stable compounds .
Comparación Con Compuestos Similares
Benzoyl Azide: Similar in structure but lacks the methoxy groups, leading to different reactivity and applications.
3,4-Dimethoxybenzoyl Azide: Similar but with methoxy groups in different positions, affecting its chemical behavior.
4-Methoxybenzoyl Azide: Contains only one methoxy group, resulting in distinct reactivity patterns.
Uniqueness: 3,5-Dimethoxybenzoyl azide is unique due to the presence of two methoxy groups at the 3 and 5 positions on the benzene ring. This structural feature influences its electronic properties and reactivity, making it particularly useful in specific synthetic applications and research contexts .
Propiedades
Número CAS |
75996-26-8 |
|---|---|
Fórmula molecular |
C9H9N3O3 |
Peso molecular |
207.19 g/mol |
Nombre IUPAC |
3,5-dimethoxybenzoyl azide |
InChI |
InChI=1S/C9H9N3O3/c1-14-7-3-6(9(13)11-12-10)4-8(5-7)15-2/h3-5H,1-2H3 |
Clave InChI |
QANCELCZRYAYNU-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1)C(=O)N=[N+]=[N-])OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




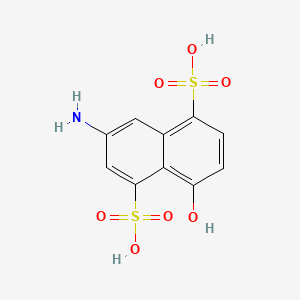

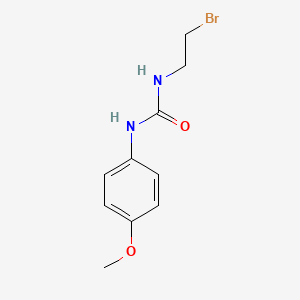
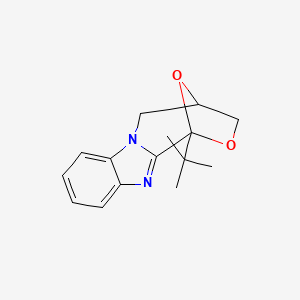
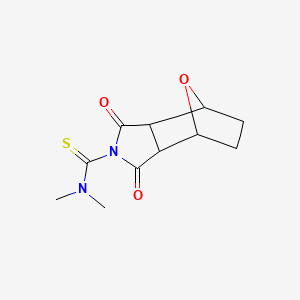
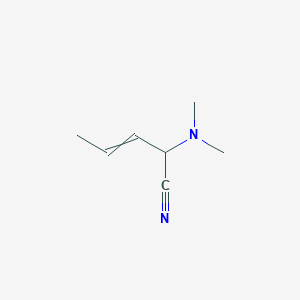

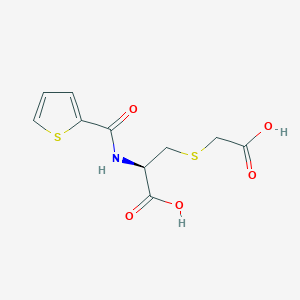

![Cycloheptanone, 2,7-bis[(4-chlorophenyl)methylene]-](/img/structure/B14456708.png)


